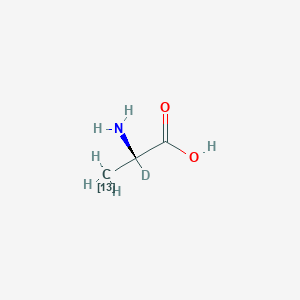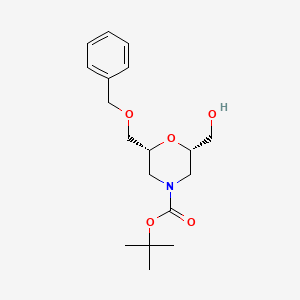
(2R,6S)-tert-butyl2-(benzyloxymethyl)-6-(hydroxymethyl)morpholine-4-carboxylate
Vue d'ensemble
Description
(2R,6S)-tert-butyl2-(benzyloxymethyl)-6-(hydroxymethyl)morpholine-4-carboxylate, also known as Boc-L-2-HMBA-4-OMe, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug development.
Applications De Recherche Scientifique
Synthetic Approaches and Catalysis
Catalytic non-enzymatic kinetic resolution has become an essential method in asymmetric organic synthesis, with developments in chiral catalysts enhancing the efficiency and selectivity for producing enantiopure compounds. This strategy, including the utilization of compounds similar to "(2R,6S)-tert-butyl2-(benzyloxymethyl)-6-(hydroxymethyl)morpholine-4-carboxylate," demonstrates significant advancements in synthetic chemistry, providing high enantioselectivity and yield for both products and recovered starting materials (Pellissier, 2011).
Environmental Impact and Biodegradation
Synthetic phenolic antioxidants (SPAs), with structures and functionalities akin to the tert-butyl and benzyloxymethyl groups found in the queried compound, are widely utilized in industrial and commercial products. Studies reveal their environmental occurrence, human exposure, and toxicity, highlighting the need for future research on novel SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020).
Analytical and Pharmacological Relevance
The compound's structural components, similar to those found in morpholine and pyrans derivatives, play a significant role in pharmacology. Morpholine derivatives exhibit a broad spectrum of pharmacological activities due to their unique heterocyclic structure, making them a focal point for the development of novel therapeutic agents. Pyrans and their analogues are highlighted for their diverse applications, underscoring the potential for compounds like "this compound" in drug design and synthesis (Asif & Imran, 2019).
Antioxidant Activity
The investigation of antioxidants and their mechanisms is crucial for understanding the chemical behavior and potential health benefits of compounds with antioxidant properties. Analytical methods for determining antioxidant activity provide insights into the efficacy and reaction mechanisms of antioxidants, including those structurally related to the queried compound. This knowledge is vital for applying these compounds in food engineering, medicine, and pharmacy to combat oxidative stress-related conditions (Munteanu & Apetrei, 2021).
Propriétés
IUPAC Name |
tert-butyl (2S,6R)-2-(hydroxymethyl)-6-(phenylmethoxymethyl)morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-18(2,3)24-17(21)19-9-15(11-20)23-16(10-19)13-22-12-14-7-5-4-6-8-14/h4-8,15-16,20H,9-13H2,1-3H3/t15-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTSUOTTWLJMFI-JKSUJKDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OC(C1)COCC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](O[C@H](C1)COCC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601119107 | |
| Record name | 1,1-Dimethylethyl (2S,6R)-2-(hydroxymethyl)-6-[(phenylmethoxy)methyl]-4-morpholinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601119107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1581750-88-0 | |
| Record name | 1,1-Dimethylethyl (2S,6R)-2-(hydroxymethyl)-6-[(phenylmethoxy)methyl]-4-morpholinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1581750-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (2S,6R)-2-(hydroxymethyl)-6-[(phenylmethoxy)methyl]-4-morpholinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601119107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



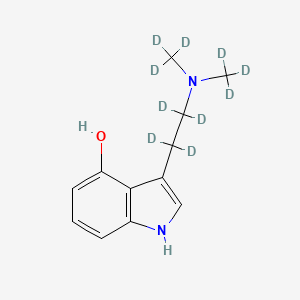
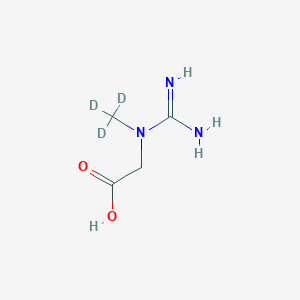
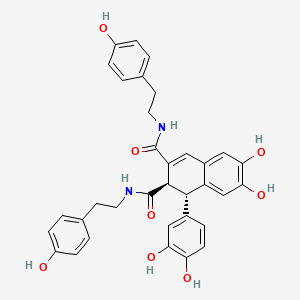
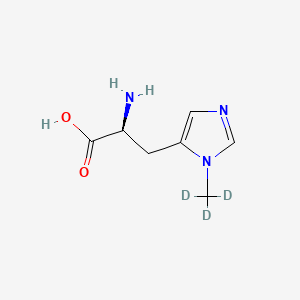
![10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one](/img/structure/B6594950.png)


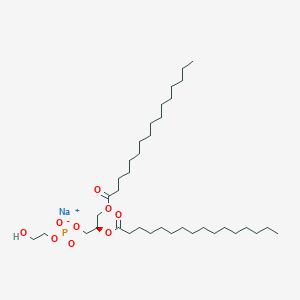
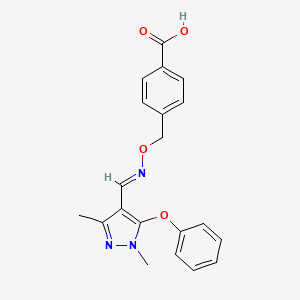



![beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-](/img/structure/B6594992.png)
